molecular formula C10H14OS B13079640 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol

1-(2-Methoxy-5-methylphenyl)ethane-1-thiol

Katalognummer: B13079640
Molekulargewicht: 182.28 g/mol
InChI-Schlüssel: JIZBZLVJMBITND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxy-5-methylphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a methoxy-substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol typically involves the reaction of 2-methoxy-5-methylphenylacetic acid with thiolating agents under controlled conditions. One common method is the reduction of the corresponding sulfoxide or sulfone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or the use of high-pressure reactors to ensure efficient conversion and high yield. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired purity and quantity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as LiAlH4.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-5-methylphenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Methoxyphenyl)ethane-1-thiol
  • 1-(2-Methylphenyl)ethane-1-thiol
  • 1-(2-Methoxy-5-chlorophenyl)ethane-1-thiol

Comparison: 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol is unique due to the presence of both methoxy and methyl substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specific biological activities, compared to its analogs.

Eigenschaften

Molekularformel

C10H14OS

Molekulargewicht

182.28 g/mol

IUPAC-Name

1-(2-methoxy-5-methylphenyl)ethanethiol

InChI

InChI=1S/C10H14OS/c1-7-4-5-10(11-3)9(6-7)8(2)12/h4-6,8,12H,1-3H3

InChI-Schlüssel

JIZBZLVJMBITND-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)C(C)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.